2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
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Overview
Description
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzenesulfonamide core substituted with dichloro and oxazole groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 5-methyl-1,2-oxazole-3-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with various functional groups.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Hydrolysis: Products include sulfonic acids and amines.
Scientific Research Applications
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Lacks the dichloro substitution, which may affect its reactivity and biological activity.
Benzoxazole Derivatives: Share a similar heterocyclic structure but differ in their substitution patterns and biological activities.
Indole Derivatives: Contain a different heterocyclic core but may exhibit similar biological properties.
Uniqueness
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2,3-dichloro-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-6-5-9(13-17-6)14-18(15,16)8-4-2-3-7(11)10(8)12/h2-5H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKNBTSZLPBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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